5-Allylfurfuryl chrysanthemate
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Overview
Description
5-Allylfurfuryl chrysanthemate is a chemical compound that belongs to the class of chrysanthemic esters. These esters are known for their insecticidal properties and are often used in the formulation of pesticides. The compound is characterized by the presence of an allyl group attached to a furfuryl moiety, which is esterified with chrysanthemic acid. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylfurfuryl chrysanthemate typically involves the esterification of 5-allylfurfuryl alcohol with chrysanthemoyl chloride. The reaction is carried out in the presence of an organic base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as gas chromatography to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Allylfurfuryl chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include furfuryl aldehyde, furfuryl alcohol, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-Allylfurfuryl chrysanthemate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s insecticidal properties make it a subject of study in entomology and pest control.
Medicine: Research is ongoing into its potential use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Allylfurfuryl chrysanthemate primarily involves its interaction with the nervous system of insects. The compound targets the sodium channels in the nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mode of action is similar to that of other chrysanthemic esters, making it effective as an insecticide .
Comparison with Similar Compounds
Similar Compounds
- 5-Propargylfurfuryl chrysanthemate
- 5-Methylfurfuryl chrysanthemate
- 5-Ethylfurfuryl chrysanthemate
Uniqueness
5-Allylfurfuryl chrysanthemate is unique due to the presence of the allyl group, which imparts specific reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
10597-73-6 |
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Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5-prop-2-enylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h6,8-10,15-16H,1,7,11H2,2-5H3 |
InChI Key |
QVDCSEPAJNGCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC=C)C |
Origin of Product |
United States |
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